N-benzyl-4-(methanesulfonamido)benzamide
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Overview
Description
N-benzyl-4-(methanesulfonamido)benzamide is a chemical compound with the molecular formula C15H16N2O3S and a molecular weight of 304.36414 g/mol . This compound is known for its unique chemical structure, which includes a benzyl group, a methylsulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of N-benzyl-4-(methanesulfonamido)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient and eco-friendly method . This method offers advantages such as low reaction times, high yields, and the use of a reusable catalyst.
Chemical Reactions Analysis
N-benzyl-4-(methanesulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or methylsulfonyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-4-(methanesulfonamido)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-benzyl-4-(methanesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-benzyl-4-(methanesulfonamido)benzamide can be compared with other similar compounds, such as:
N-benzyl-N-methyl-4-[(methylsulfonyl)amino]benzamide: This compound has an additional methyl group on the nitrogen atom, which may alter its chemical and biological properties.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound contains a thiazole ring, which can significantly impact its reactivity and applications.
Properties
Molecular Formula |
C15H16N2O3S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-benzyl-4-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C15H16N2O3S/c1-21(19,20)17-14-9-7-13(8-10-14)15(18)16-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3,(H,16,18) |
InChI Key |
OVKAQNWMRKUUFP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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